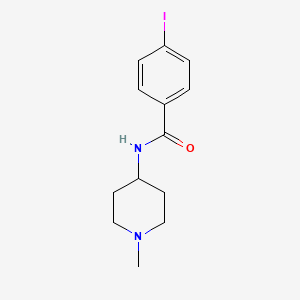

4-iodo-N-(1-methylpiperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-iodo-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that features a benzamide core substituted with an iodine atom at the para position and a piperidine ring attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 1-methylpiperidin-4-amine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by work-up procedures to isolate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-iodo-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

Oxidation Products: Oxidation of the piperidine ring can lead to the formation of piperidinones.

Reduction Products: Reduction can yield different reduced forms of the piperidine ring.

Applications De Recherche Scientifique

4-iodo-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound can be used to study the interactions of benzamide derivatives with biological targets.

Pharmacology: It serves as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industrial Applications: The compound can be utilized in the synthesis of more complex molecules for various industrial purposes.

Mécanisme D'action

The mechanism of action of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the piperidine ring may enhance binding affinity and specificity. The iodine atom can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-iodo-N-(1-methylpiperidin-4-yl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

N-(1-(2,6-difluorobenzyl)-4-piperidinyl)benzamide: Another benzamide derivative with a piperidine ring, used in similar applications.

Uniqueness

- The presence of the iodine atom in this compound distinguishes it from other benzamide derivatives, potentially offering unique reactivity and biological activity.

- The combination of the benzamide core and the piperidine ring provides a versatile scaffold for the development of new compounds with diverse applications .

Activité Biologique

4-Iodo-N-(1-methylpiperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a benzamide core with an iodine substituent at the para position and a 1-methylpiperidine moiety. The presence of the halogen and the piperidine ring is crucial for its biological properties, influencing its interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, benzamide derivatives have been shown to modulate heat shock protein 90 (Hsp90), which is implicated in cancer progression. Inhibitors targeting Hsp90 can lead to the degradation of client proteins essential for tumor growth . A study demonstrated that modifications in the benzamide side chain could enhance inhibitory activity against cancer cell lines, suggesting a promising pathway for developing new anticancer agents (see Table 1).

Kinase Inhibition

The compound also shows potential as a dual inhibitor of anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). These targets are crucial in neuroblastoma treatment strategies. Structure-based design approaches have identified similar compounds that demonstrate favorable selectivity and potency against these kinases . The presence of the piperidine group is thought to enhance binding affinity through specific interactions within the active site of these kinases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the benzamide scaffold significantly affect biological activity. For example, halogen substitutions at different positions can enhance potency by improving lipophilicity and facilitating better interactions with target proteins . The following table summarizes key findings from SAR studies related to benzamide derivatives:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Para | Iodine | Increased potency |

| Meta | Methyl | Moderate activity |

| Ortho | Ethyl | Decreased activity |

Case Studies

- Dual Inhibition of ALK and BRD4 : A study involving structurally similar compounds demonstrated that dual inhibition could effectively reduce tumor growth in neuroblastoma models. The compound exhibited an IC50 value in the low nanomolar range against ALK, highlighting its therapeutic potential .

- Hsp90 Modulation : Another investigation focused on Hsp90 inhibitors revealed that compounds with a benzamide structure could induce client protein degradation while modulating the heat shock response. This dual action presents a unique therapeutic window for treating cancers resistant to conventional therapies .

Propriétés

IUPAC Name |

4-iodo-N-(1-methylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZIFHUVBWVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.